

# Application of Antisense Oligonucleotides in Genetic Muscle Disorders: Application Notes and Protocols

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#### Introduction

Antisense oligonucleotides (ASOs) represent a revolutionary therapeutic modality for a range of genetic disorders, with particularly significant advancements in the treatment of inherited muscle diseases. These synthetic single-stranded nucleic acid analogs are designed to bind to specific RNA sequences, thereby modulating gene expression at the post-transcriptional level. This targeted approach allows for the correction of genetic defects that were previously considered untreatable. This document provides detailed application notes and experimental protocols for the use of ASOs in three prominent genetic muscle disorders: Duchenne muscular dystrophy (DMD), spinal muscular atrophy (SMA), and myotonic dystrophy type 1 (DM1).

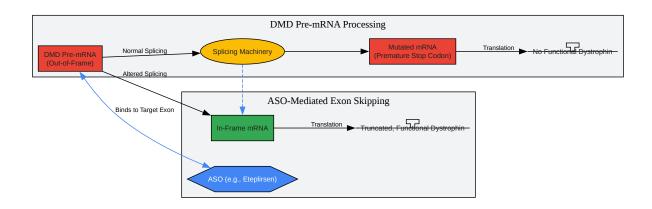
#### **Duchenne Muscular Dystrophy (DMD)**

DMD is a fatal X-linked recessive disorder caused by mutations in the DMD gene, leading to the absence of functional dystrophin protein.[1] Dystrophin is crucial for maintaining the structural integrity of muscle fibers.[2] ASO-mediated therapy for DMD primarily focuses on an exon-skipping strategy to restore the reading frame of the DMD transcript, enabling the production of a truncated but partially functional dystrophin protein.[1]

#### **Mechanism of Action: Exon Skipping**



Mutations in the DMD gene, such as deletions of one or more exons, can disrupt the translational reading frame, leading to a premature stop codon and termination of protein synthesis. ASOs designed for DMD are typically phosphorodiamidate morpholino oligomers (PMOs) that bind to specific sequences within a target exon of the dystrophin pre-mRNA.[3] This binding sterically hinders the splicing machinery from recognizing and including the targeted exon in the mature mRNA.[4] By excluding a specific exon, the reading frame can be restored, allowing for the translation of a shorter, yet functional, dystrophin protein, akin to that seen in the milder Becker muscular dystrophy.



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ASO-mediated exon skipping in Duchenne Muscular Dystrophy.

# **Approved Antisense Oligonucleotides for DMD**

Several ASOs have received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of DMD in patients with specific mutations amenable to exon skipping.



Drug Name (Brand Name)	Target Exon	Chemical Modification	Efficacy Data (Dystrophin Levels)	Reference
Eteplirsen (Exondys 51)	Exon 51	РМО	Mean dystrophin- positive fibers increased to 47.0% of normal after 48 weeks.	
Golodirsen (Vyondys 53)	Exon 53	РМО	Mean dystrophin protein increased to 1.019% of normal from a baseline of 0.095% after 48 weeks.	_
Viltolarsen (Viltepso)	Exon 53	PMO	Mean dystrophin levels of 5.9% of normal were observed after 20-24 weeks of treatment.	
Casimersen (Amondys 45)	Exon 45	РМО	Mean dystrophin protein increased to 1.736% of normal from a baseline of 0.925% after 48 weeks.	

#### **Spinal Muscular Atrophy (SMA)**

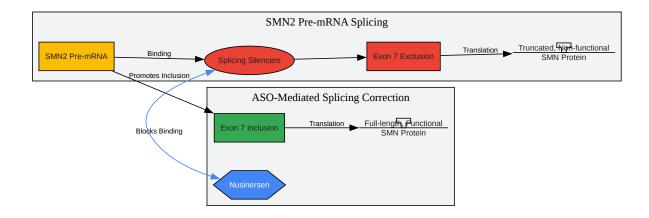
SMA is an autosomal recessive neuromuscular disorder characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. The disease is caused by mutations or deletions in the Survival of Motor Neuron 1 (SMN1) gene. A nearly



identical gene, SMN2, also produces SMN protein, but due to a single nucleotide difference, the majority of the SMN2 transcript lacks exon 7, resulting in a truncated, non-functional protein.

#### **Mechanism of Action: Splicing Modulation**

ASO therapy for SMA aims to increase the production of full-length, functional SMN protein from the SMN2 gene. Nusinersen, an approved ASO for SMA, is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide that targets an intronic splicing silencer (ISS-N1) in the SMN2 pre-mRNA. By binding to this silencer, nusinersen blocks the binding of inhibitory splicing factors, thereby promoting the inclusion of exon 7 in the mature SMN2 mRNA. This corrected mRNA is then translated into a full-length, functional SMN protein, which can compensate for the deficiency caused by the non-functional SMN1 gene.



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ASO-mediated splicing modulation in Spinal Muscular Atrophy.

## **Approved Antisense Oligonucleotide for SMA**

Nusinersen is the first and only FDA-approved ASO for the treatment of SMA.



Drug Name (Brand Name)	Target	Chemical Modification	Efficacy Data (Motor Function)	Reference
Nusinersen (Spinraza)	SMN2 pre- mRNA (ISS-N1)	2'-MOE	Statistically significant and clinically meaningful improvement in motor function as measured by the Hammersmith Functional Motor Scale Expanded (HFMSE).	

## **Myotonic Dystrophy Type 1 (DM1)**

DM1 is an autosomal dominant disorder caused by an expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the dystrophia myotonica protein kinase (DMPK) gene. The resulting mutant DMPK mRNA contains an expanded CUG repeat that forms a toxic hairpin structure, sequestering essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1). This sequestration leads to widespread alternative splicing defects and the clinical manifestations of DM1.

# Mechanism of Action: RNA Degradation and Steric Blockade

ASO therapies for DM1 are being developed with two primary mechanisms of action: RNase H-mediated degradation of the toxic DMPK RNA and steric blockade of MBNL1 binding.

RNase H-mediated Degradation: "Gapmer" ASOs are designed with a central DNA-like
region flanked by modified nucleotides. When the gapmer binds to the CUG repeat region of
the toxic DMPK mRNA, the RNA-DNA hybrid is recognized by RNase H, an endogenous
enzyme that cleaves the RNA strand, leading to the degradation of the toxic transcript.

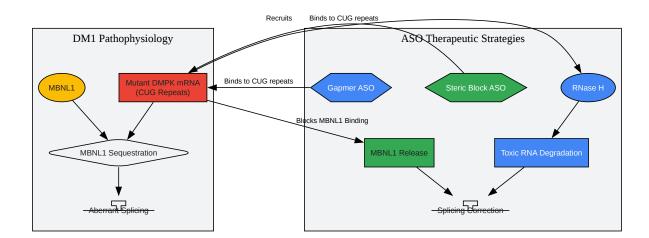




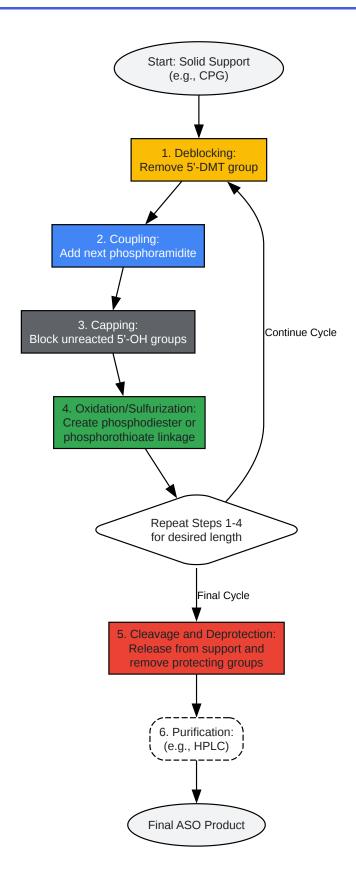


 Steric Blockade: Other ASOs are designed to bind with high affinity to the CUG repeats, physically blocking the sequestration of MBNL1. This allows MBNL1 to be released and regulate the splicing of other downstream target genes, thereby correcting the splicing defects.









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